molecular formula C19H18BrN3OS2 B12145194 N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12145194
M. Wt: 448.4 g/mol
InChI Key: VFKUZNIFNGEWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a fused benzothieno-pyrimidine core with a sulfanyl-linked acetamide moiety and a substituted phenyl ring. Such compounds are often explored for antimicrobial and kinase-inhibitory activities due to their structural resemblance to purine analogs .

Properties

Molecular Formula

C19H18BrN3OS2

Molecular Weight

448.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C19H18BrN3OS2/c1-11-8-12(20)6-7-14(11)23-16(24)9-25-18-17-13-4-2-3-5-15(13)26-19(17)22-10-21-18/h6-8,10H,2-5,9H2,1H3,(H,23,24)

InChI Key

VFKUZNIFNGEWLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzothieno[2,3-d]pyrimidine core.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic bromine or the acetamide group, potentially leading to debromination or amine formation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated compounds or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C21H22BrN3O2S2
  • Molecular Weight : 474.4 g/mol
  • IUPAC Name : N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Structural Features

The unique structural features of this compound include:

  • A brominated aromatic ring which enhances its reactivity.
  • A benzothieno[2,3-d]pyrimidine core that provides a framework for biological activity.
  • A sulfanyl group that may facilitate interactions with biological targets.

Chemistry

In the field of chemistry, N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies .

Biology

Biologically, this compound is being investigated for its potential pharmacological properties. Studies suggest that it may act as an enzyme inhibitor or receptor modulator. The presence of the sulfanyl group is particularly significant in mediating interactions with various biological targets .

Medicine

In medicinal chemistry, the compound shows promise as a candidate for drug development. Its structural characteristics suggest potential interactions with specific biological targets involved in various diseases. Preliminary studies indicate that it may have anticancer properties .

Case Study : A recent screening of drug libraries identified this compound as a potential anticancer agent due to its significant cytotoxicity against breast and lung cancer cell lines .

Industry

The compound's unique electronic and optical properties make it suitable for industrial applications. Its heterocyclic structure may impart desirable characteristics for use in electronics and photonics .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction or metabolic regulation.

Comparison with Similar Compounds

2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

  • Key Differences : Replaces the 4-bromo-2-methylphenyl group with a 4-sulfamoylphenyl substituent.
  • However, the bromo-methyl group in the target compound may enhance membrane permeability due to increased lipophilicity .
  • Molecular Formula : C₂₅H₂₂BrN₅O₃S₃ (vs. C₂₁H₂₁BrN₄OS₂ for the target compound).

2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

  • Key Differences : Features a 2-methoxy-5-methylphenyl group instead of 4-bromo-2-methylphenyl.

Pyrimidine Derivatives with Simplified Scaffolds

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide

  • Key Differences: Lacks the benzothieno ring system, simplifying the core to a pyrimidinone.
  • Biological Activity: Exhibits antimicrobial activity (MIC: 12.5 µg/mL against Pseudomonas aeruginosa), suggesting that even simplified cores retain efficacy .
  • Physicochemical Properties: Higher melting point (>259°C) compared to typical benzothieno-pyrimidines, likely due to reduced conformational flexibility .

Halogen-Substituted Acetamides

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

  • Key Differences: A non-pyrimidine acetamide with a 4-bromophenyl group.
  • Structural Insights : The dihedral angle between phenyl rings (66.4°) and intermolecular hydrogen bonding (N–H⋯O) suggest stable crystal packing, which may correlate with bioavailability in similar compounds .

Research Findings and Implications

  • Antimicrobial Activity: Thieno-pyrimidine carboxamides (e.g., compound 2g in ) show broad-spectrum activity, with MIC values as low as 1.56 µg/mL against Staphylococcus aureus. The sulfanyl acetamide group in the target compound may enhance binding to bacterial enzymes via thioether interactions .
  • Substituent Effects : Bromine atoms in the 4-position (as in the target compound and ) are associated with improved halogen bonding to targets like kinase ATP pockets, whereas methoxy groups () may reduce potency due to steric effects .
  • Synthetic Challenges: The benzothieno-pyrimidine core requires multi-step synthesis (e.g., via Wittig reactions; see ), whereas simpler pyrimidinones () are more accessible but less target-specific .

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is C19H18BrN3OS2. The compound features a brominated aromatic ring and a tetrahydrobenzothieno[2,3-d]pyrimidine core, which contribute to its unique reactivity and biological interactions. The presence of the bromine atom enhances its potential for interaction with various biological targets.

The biological activity of this compound may involve modulation of enzyme activity or receptor signaling pathways. Potential targets include:

  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors or other signaling molecules.

Research indicates that the compound may exhibit anticancer properties through its effects on cellular signaling pathways involved in proliferation and apoptosis. For instance, studies have shown that similar compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines.

Synthesis

The synthesis of N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves several key steps:

  • Formation of the tetrahydrobenzothieno[2,3-d]pyrimidine core .
  • Bromination of the aromatic ring .
  • Attachment of the sulfanyl group and acetamide moiety .

These methods ensure high purity and yield through precise control of reaction conditions.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of similar compounds:

  • Anticancer Screening : A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids. Compounds with similar structural features showed promising results in inhibiting tumor growth .
  • Antimicrobial Testing : In vitro tests indicated that compounds sharing structural characteristics exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

To highlight the uniqueness of N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-[(4-hydroxy-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamideCHNOSHydroxy group instead of bromine; different biological profile
7-Methyl-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidinCHNSLacks acetamide structure; simpler framework
4-OXO-3-bromobenzothieno-pyrimidine derivativeCHBrNOContains oxo group; different reactivity

The unique combination of functional groups in N-(4-bromo-2-methylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide allows for diverse applications that may not be present in structurally related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.